

# Spectroscopic Analysis of Mofebutazone Sodium: A Technical Guide

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## Compound of Interest

Compound Name: **Mofebutazone sodium**

Cat. No.: **B609209**

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This technical guide provides an in-depth analysis of **Mofebutazone sodium** using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of published spectroscopic data for **Mofebutazone sodium**, this guide utilizes data from its closely related parent compound, Mofebutazone, and the structurally similar compound, Phenylbutazone, to provide a comprehensive analytical overview. This comparative approach allows for a robust understanding of the expected spectral characteristics of **Mofebutazone sodium**.

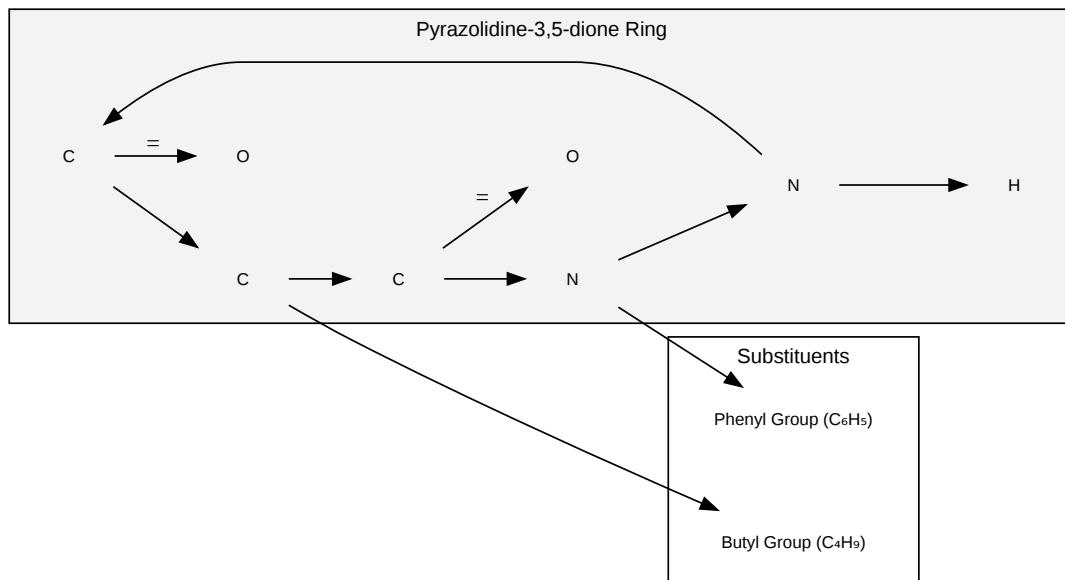
## Chemical Structure and Properties

**Mofebutazone sodium** is the sodium salt of Mofebutazone, a non-steroidal anti-inflammatory drug (NSAID). Its chemical structure is characterized by a pyrazolidine-3,5-dione ring substituted with a butyl group and a phenyl group.

- Chemical Formula:  $C_{13}H_{15}N_2NaO_2$
- Molecular Weight: 254.26 g/mol [\[1\]](#)
- CAS Number: 41468-34-2

Below is a diagram illustrating the chemical structure of Mofebutazone.

Chemical Structure of Mofebutazone

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Caption: Chemical structure of Mofebutazone.

## Spectroscopic Data

The following sections present the expected spectroscopic data for **Mofebutazone sodium**, primarily based on data from Mofebutazone and Phenylbutazone.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

#### <sup>13</sup>C NMR Data:

A study on the solid-state <sup>13</sup>C NMR of Mofebutazone provides valuable insight into its carbon skeleton.[2] The chemical shifts are influenced by the electronic environment of each carbon atom.

Carbon Atom	Expected Chemical Shift (ppm)	Notes
Carbonyl (C=O)	~170-180	Two distinct signals expected for the two carbonyl groups in the pyrazolidine-3,5-dione ring.
Aromatic (C <sub>6</sub> H <sub>5</sub> )	~120-140	Multiple signals corresponding to the different carbons of the phenyl ring.
Aliphatic (CH)	~50-60	The methine carbon of the pyrazolidine ring.
Aliphatic (CH <sub>2</sub> )	~20-40	Signals for the methylene groups of the butyl chain.
Aliphatic (CH <sub>3</sub> )	~10-15	The terminal methyl group of the butyl chain.

#### <sup>1</sup>H NMR Data:

While specific <sup>1</sup>H NMR data for **Mofebutazone sodium** is not readily available, data for the structurally similar Phenylbutazone can be used for approximation. The key difference is the absence of a second phenyl group in Mofebutazone.

Proton(s)	Expected Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) (Hz)	Notes
Aromatic (C <sub>6</sub> H <sub>5</sub> )	7.0 - 7.5	Multiplet		Protons of the phenyl ring.
Aliphatic (CH)	~3.5	Triplet		Methine proton on the pyrazolidine ring.
Aliphatic (CH <sub>2</sub> )	1.8 - 2.2	Multiplet		Methylene protons of the butyl chain adjacent to the ring.
Aliphatic (CH <sub>2</sub> )	1.2 - 1.6	Multiplet		Methylene protons of the butyl chain.
Aliphatic (CH <sub>3</sub> )	0.8 - 1.0	Triplet		Terminal methyl protons of the butyl chain.

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.

Functional Group	Expected Wavenumber (cm <sup>-1</sup> )	Intensity
N-H Stretch	3200 - 3400	Medium
C-H Stretch (Aromatic)	3000 - 3100	Medium
C-H Stretch (Aliphatic)	2850 - 3000	Strong
C=O Stretch (Amide)	1680 - 1750	Strong, two distinct bands expected
C=C Stretch (Aromatic)	1450 - 1600	Medium to Weak
C-N Stretch	1200 - 1350	Medium

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For **Mofebutazone sodium**, the free acid (Mofebutazone) would likely be observed in the mass spectrum.

m/z	Interpretation
232	[M]+ (Molecular ion of Mofebutazone)
204	[M - CO]+
175	[M - C <sub>4</sub> H <sub>9</sub> ]+
119	[C <sub>6</sub> H <sub>5</sub> N <sub>2</sub> ]+
77	[C <sub>6</sub> H <sub>5</sub> ]+

## Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **Mofebutazone sodium**.

## NMR Spectroscopy

Objective: To obtain  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **Mofebutazone sodium** to confirm its chemical structure.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

- Accurately weigh 10-20 mg of **Mofebutazone sodium**.
- Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Deuterated Dimethyl Sulfoxide (DMSO-d<sub>6</sub>) or Deuterium Oxide (D<sub>2</sub>O)).
- Transfer the solution to a clean 5 mm NMR tube.

$^1\text{H}$  NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse experiment.
- Number of Scans: 16-64
- Relaxation Delay: 1-2 seconds
- Spectral Width: 0-12 ppm
- Temperature: 298 K

$^{13}\text{C}$  NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled  $^{13}\text{C}$  experiment.
- Number of Scans: 1024 or more (depending on sample concentration)
- Relaxation Delay: 2-5 seconds
- Spectral Width: 0-200 ppm
- Temperature: 298 K

Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the spectrum.
- Calibrate the chemical shift scale using the residual solvent peak as a reference.
- Integrate the peaks in the  $^1\text{H}$  spectrum.
- Assign the peaks based on chemical shifts, multiplicities, and coupling constants.

## Infrared (IR) Spectroscopy

Objective: To obtain an FT-IR spectrum of **Mofebutazone sodium** to identify its functional groups.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

### Sample Preparation:

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of **Mofebutazone sodium** powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
- Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

### Data Acquisition:

- Spectral Range: 4000 - 400  $\text{cm}^{-1}$
- Resolution: 4  $\text{cm}^{-1}$
- Number of Scans: 16-32
- Mode: Absorbance or Transmittance

#### Data Processing:

- Collect a background spectrum of the empty ATR crystal.
- Collect the sample spectrum.
- The instrument software will automatically ratio the sample spectrum to the background spectrum.
- Identify and label the major absorption bands and assign them to the corresponding functional groups.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of Mofebutazone.

Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system with an Electrospray Ionization (ESI) source.

#### Sample Preparation:

- Prepare a stock solution of **Mofebutazone sodium** in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
- Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

#### LC-MS Parameters:

- LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Flow Rate: 0.2 - 0.4 mL/min.
- Injection Volume: 1-5 µL.
- Ionization Mode: ESI positive and/or negative.

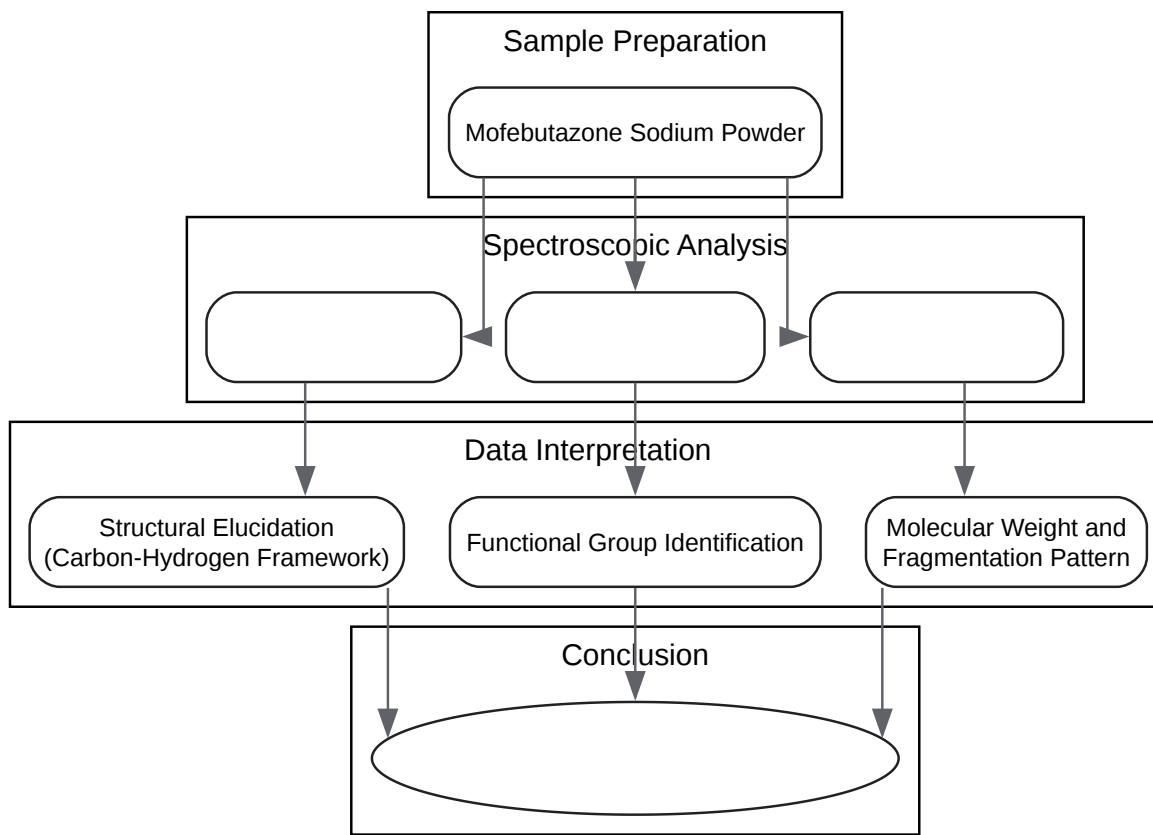
- Mass Range: m/z 50-500.
- Capillary Voltage: 3-4 kV.
- Cone Voltage: 20-40 V.

#### Data Analysis:

- Identify the molecular ion peak ( $[M+H]^+$  or  $[M-H]^-$ ) to confirm the molecular weight of Mofebutazone.
- Analyze the fragmentation pattern to identify characteristic fragment ions.
- Propose a fragmentation pathway consistent with the observed fragments.

## Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of **Mofebutazone sodium**.



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## References

- 1. Phenylbutazone [webbook.nist.gov]
- 2. High-resolution solid-state carbon-13 nuclear magnetic resonance spectra of mofebutazone, phenylbutazone, and oxyphenbutazone in relation to X-ray crystallographic data - PubMed [pubmed.ncbi.nlm.nih.gov]
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